![molecular formula C23H21FN2O2S B2392963 3-(2-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 1448059-82-2](/img/structure/B2392963.png)
3-(2-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, a thiophene carbonyl group, and a tetrahydroisoquinoline group. These groups could potentially give the compound interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached. It also includes a thiophene carbonyl group, which is a five-membered ring containing sulfur and a carbonyl group (C=O). Finally, it includes a tetrahydroisoquinoline group, which is a type of nitrogen-containing cyclic compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the fluorophenyl group might undergo reactions typical of aromatic compounds, while the carbonyl group could be involved in a variety of reactions, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a fluorine atom could affect its polarity and hence its solubility in different solvents .Scientific Research Applications
Anticancer Agents
- A study by Fang et al. (2016) focused on synthesizing novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which were evaluated for their antitumor activities against various human cancer cell lines. These compounds showed moderate to high levels of antitumor activities, comparable to 5-fluorouracil, a standard anticancer drug (Fang et al., 2016).
Neurokinin-1 Receptor Antagonist
- Harrison et al. (2001) synthesized 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, an orally active, h-NK(1) receptor antagonist with potential applications in treating emesis and depression (Harrison et al., 2001).
Organic Light-Emitting Diode (OLED) Applications
- Tsuboyama et al. (2003) studied phosphorescence of homoleptic cyclometalated iridium(III) complexes with ligands including 1-(thiophen-2-yl)isoquinolinato. These complexes were used in OLED devices, producing high efficiency and pure-red emission, indicating potential applications in display technologies (Tsuboyama et al., 2003).
Antifungal Activity
- Zhang et al. (2018) designed and synthesized novel tetrahydroquinoline compounds containing thiocarbonyl moiety based on the structure of aspernigerin. These compounds exhibited significant antifungal activity, particularly against Valsa mali, suggesting their potential as commercial fungicides (Zhang et al., 2018).
Blood-Brain Barrier Transport Studies
- Savolainen et al. (2015) presented the synthesis and in vivo evaluation of fluorine-18 labeled radiopharmaceuticals for studying P-Glycoprotein function at the blood-brain barrier. This research has implications for understanding drug transport across the blood-brain barrier in neurological diseases (Savolainen et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2S/c24-20-5-2-1-4-17(20)8-10-22(27)25-19-9-7-16-11-12-26(15-18(16)14-19)23(28)21-6-3-13-29-21/h1-7,9,13-14H,8,10-12,15H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAGDDSNRMJBSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3F)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide |
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